(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate
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Overview
Description
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate is an organic compound with a complex structure that includes an oxazolidinone ring and an octanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate typically involves the reaction of tert-butylamine with an appropriate oxazolidinone precursor, followed by esterification with octanoic acid. The reaction conditions often require the use of a strong base such as potassium tert-butoxide to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products .
Scientific Research Applications
Chemistry
In chemistry, (3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with enzymes makes it useful in elucidating biochemical pathways .
Medicine
Its structural features can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis .
Mechanism of Action
The mechanism of action of (3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. This interaction can modulate biochemical pathways and produce desired effects .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
tert-Butylamine: A precursor in the synthesis of oxazolidinone derivatives.
Uniqueness
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl octanoate is unique due to its combination of an oxazolidinone ring and an octanoate ester. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
93462-85-2 |
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Molecular Formula |
C16H29NO4 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)methyl octanoate |
InChI |
InChI=1S/C16H29NO4/c1-5-6-7-8-9-10-14(18)20-12-13-11-17(15(19)21-13)16(2,3)4/h13H,5-12H2,1-4H3 |
InChI Key |
AZQXDSIFHAJRMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC1CN(C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
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